1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chlorophenyl group, a phenyl group, a thieno[3,4-c]pyrazole group with two oxygen atoms, and a cyclopentanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Applications
A study by Hafez et al. (2016) on thieno[3,2-d]pyrimidines, which shares a structural motif with the compound , demonstrated significant antimicrobial activities against both Gram-negative and Gram-positive bacteria. This suggests that derivatives of thieno[3,4-c]pyrazol could also possess potent antimicrobial properties, warranting further investigation into their potential as novel antimicrobial agents (Hafez, Zaki, & El-Gazzar, 2016).
Biological Evaluation
Another study by Kendre et al. (2015) on novel pyrazole, isoxazole, and other heterocyclic derivatives demonstrated their synthesis and evaluation for antimicrobial and anti-inflammatory activities. These findings underscore the importance of conducting biological evaluations on compounds like "1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide" to explore their potential therapeutic applications (Kendre, Landge, & Bhusare, 2015).
Chemical Synthesis and Characterization
The research by Hussain et al. (1988) on the synthesis of pyrazolo[1,5-a]pyrimidines, which involves similar chemical frameworks, highlights the importance of chemical synthesis and characterization in understanding the properties and potential applications of such compounds. This area of research is crucial for developing new drugs and materials with specific biological or physical properties (Hussain, El-Reedy, & Elsharabasy, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)25-21-19-14-31(29,30)15-20(19)26-27(21)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYTTZJYFCXGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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